Cyanomethyl-(morpholin-4-ylamino)-oxoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl-(morpholin-4-ylamino)-oxoazanium is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a morpholine ring, a cyanomethyl group, and an oxoazanium moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl-(morpholin-4-ylamino)-oxoazanium typically involves a two-step process. The first step is a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom. This is followed by a Michael addition reaction under mild conditions . The reaction conditions are generally mild, involving room temperature and atmospheric pressure, making the process efficient and scalable.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method involves the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl-(morpholin-4-ylamino)-oxoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications. For example, oxidation can yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Cyanomethyl-(morpholin-4-ylamino)-oxoazanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Cyanomethyl-(morpholin-4-ylamino)-oxoazanium involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The molecular targets include enzymes involved in metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyanomethyl-(morpholin-4-ylamino)-oxoazanium include:
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: Known for its biological activity and use in the synthesis of polyheterocyclic derivatives.
N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide: Used in pharmaceutical applications due to its inhibitory effects on specific enzymes.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H11N4O2+ |
---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
cyanomethyl-(morpholin-4-ylamino)-oxoazanium |
InChI |
InChI=1S/C6H11N4O2/c7-1-2-10(11)8-9-3-5-12-6-4-9/h2-6H2,(H,8,11)/q+1 |
InChI Key |
JGVYGHXKSSOMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N[N+](=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.